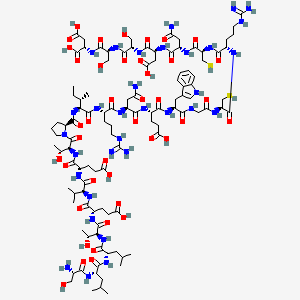
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one is an organic compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, an ethoxy group, and a dimethylamino group attached to a butenone backbone. It is a colorless to light yellow liquid that is sensitive to moisture and should be stored under inert gas conditions .
Méthodes De Préparation
The synthesis of 4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-3-buten-2-one with dimethylamine and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product, which on hydrolysis yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Common reagents used in these reactions include phenylmagnesium bromide, organozinc compounds, and triethyl phosphite. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one has several scientific research applications:
Chemistry: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a trifluoromethyl group.
Biology: It reacts with amino acids to give N-protected amino acids, which are useful for peptide synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, it contributes to the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one involves its reactivity with nucleophiles and electrophiles due to the presence of the trifluoromethyl and carbonyl groups. These functional groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
4-Dimethylamino-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one can be compared with similar compounds such as:
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound lacks the dimethylamino group but shares the trifluoromethyl and ethoxy groups.
4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one: This compound lacks the ethoxy group but contains the dimethylamino and trifluoromethyl groups.
Propriétés
Formule moléculaire |
C8H12F3NO2 |
|---|---|
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
(E)-4-(dimethylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C8H12F3NO2/c1-4-14-7(12(2)3)5-6(13)8(9,10)11/h5H,4H2,1-3H3/b7-5+ |
Clé InChI |
ATQHPZYOGKZLFG-FNORWQNLSA-N |
SMILES isomérique |
CCO/C(=C/C(=O)C(F)(F)F)/N(C)C |
SMILES canonique |
CCOC(=CC(=O)C(F)(F)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


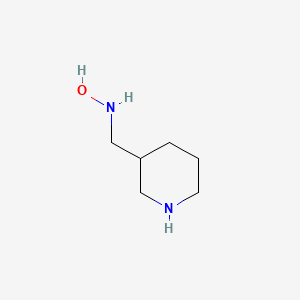
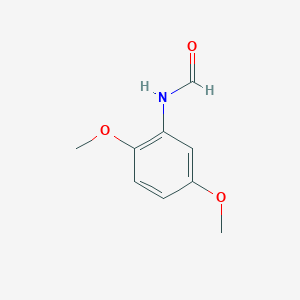
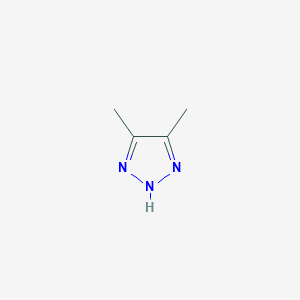
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
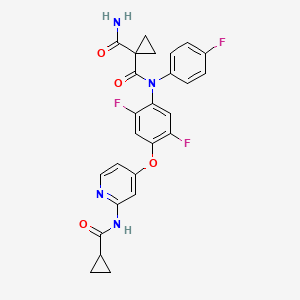
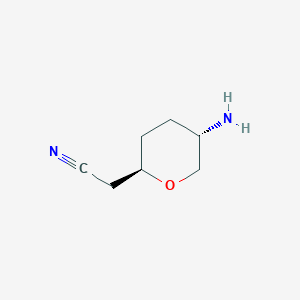

![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
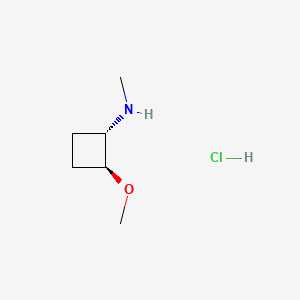
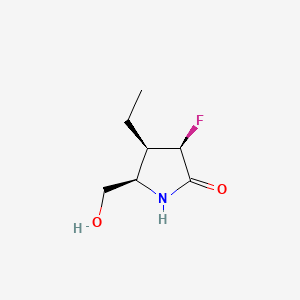
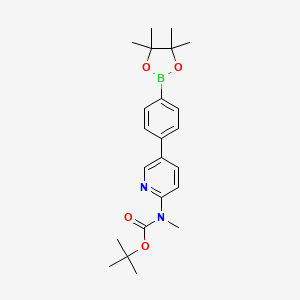

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
